molecular formula C23H27N3O4 B264501 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

Numéro de catalogue: B264501
Poids moléculaire: 409.5 g/mol
Clé InChI: KXNRZZWQUAATAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play important roles in cell proliferation, survival, and metabolism. PIM-447 has shown promise as a therapeutic agent in the treatment of cancer.

Mécanisme D'action

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide inhibits the activity of PIM kinases, which are involved in a variety of cellular processes that contribute to cancer growth and survival. By inhibiting PIM kinases, this compound can induce apoptosis (cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than other types of inhibitors, such as antibodies. Additionally, this compound has shown promise as a therapeutic agent in the treatment of cancer, which makes it an attractive target for further research.
One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer. Additionally, PIM kinases are involved in a variety of cellular processes, which means that inhibiting them may have unintended consequences.

Orientations Futures

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the potential of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which will require clinical trials.

Méthodes De Synthèse

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been described in the scientific literature. The compound can be synthesized through a multi-step process involving the coupling of an imidazole derivative with a benzochromene derivative, followed by the addition of a propanamide group. The final product can be purified through column chromatography.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been the subject of numerous scientific studies exploring its potential as a therapeutic agent in the treatment of cancer. These studies have focused on a variety of cancer types, including leukemia, lymphoma, and solid tumors.

Propriétés

Formule moléculaire

C23H27N3O4

Poids moléculaire

409.5 g/mol

Nom IUPAC

N-(3-imidazol-1-ylpropyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanamide

InChI

InChI=1S/C23H27N3O4/c1-15-20(29-16(2)22(27)25-10-5-12-26-13-11-24-14-26)9-8-18-17-6-3-4-7-19(17)23(28)30-21(15)18/h8-9,11,13-14,16H,3-7,10,12H2,1-2H3,(H,25,27)

Clé InChI

KXNRZZWQUAATAL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

SMILES canonique

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.